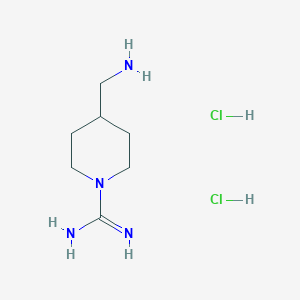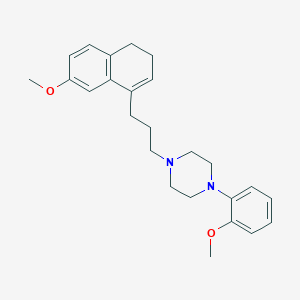
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine, also known as DPAT, is a synthetic compound that belongs to the class of piperazine derivatives. It is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. DPAT has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders.
Mechanism Of Action
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. Activation of the 5-HT1A receptor by 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine leads to an increase in the release of serotonin in the brain, which in turn leads to the activation of downstream signaling pathways that are involved in the regulation of mood and anxiety.
Biochemical And Physiological Effects
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to increase the release of dopamine in the brain, which is involved in the regulation of reward and motivation. 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages And Limitations For Lab Experiments
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine is a well-characterized compound that has been extensively studied in animal models. It has a high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has limitations in terms of its pharmacokinetic properties, such as its short half-life and poor bioavailability, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine. One area of research is the development of new compounds that have improved pharmacokinetic properties and greater selectivity for the 5-HT1A receptor. Another area of research is the investigation of the role of the 5-HT1A receptor in the pathophysiology of various psychiatric and neurological disorders. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine and related compounds in humans.
Synthesis Methods
The synthesis of 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine involves several steps, starting with the reaction of 2-methoxyphenylacetonitrile with 1,2-dihydronaphthalene to form 1-(2-methoxyphenyl)-2,3-dihydronaphthalene. This compound is then reacted with n-propylmagnesium bromide to form 1-(2-methoxyphenyl)-3-(n-propyl)-2,3-dihydronaphthalene. Finally, the piperazine ring is introduced by reacting the previous compound with piperazine in the presence of a catalyst.
Scientific Research Applications
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of drug addiction and alcoholism.
properties
CAS RN |
153526-61-5 |
|---|---|
Product Name |
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine |
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[3-(7-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H32N2O2/c1-28-22-13-12-21-8-5-7-20(23(21)19-22)9-6-14-26-15-17-27(18-16-26)24-10-3-4-11-25(24)29-2/h3-4,7,10-13,19H,5-6,8-9,14-18H2,1-2H3 |
InChI Key |
MXEYHCIDRRWILS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCC=C2CCCN3CCN(CC3)C4=CC=CC=C4OC)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC=C2CCCN3CCN(CC3)C4=CC=CC=C4OC)C=C1 |
Other CAS RN |
153526-61-5 |
synonyms |
4-(3-(1,2-dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine DMNPPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



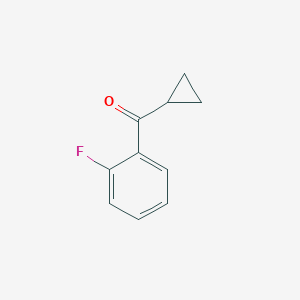
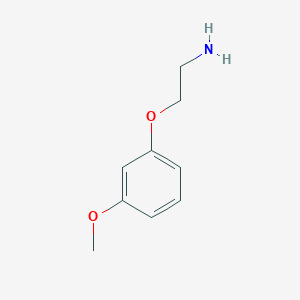
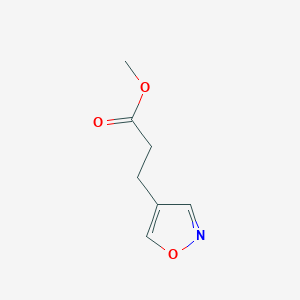


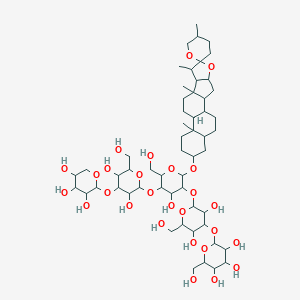

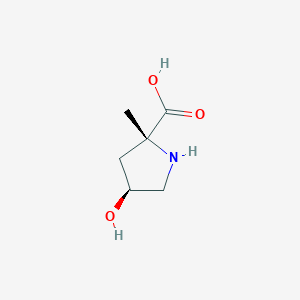
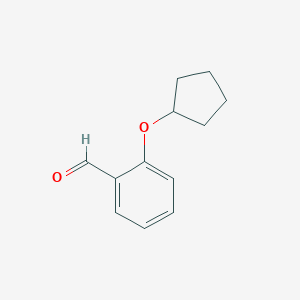
![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
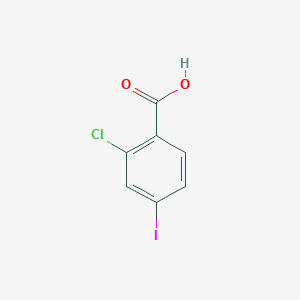
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

